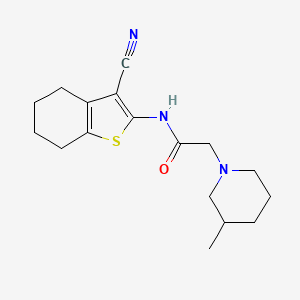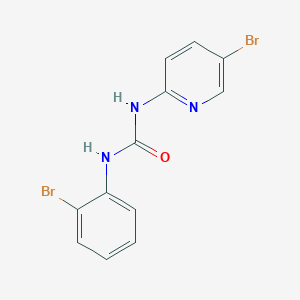![molecular formula C14H9Cl2FN4O B4755817 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4755817.png)
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole
Vue d'ensemble
Description
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole, also known as DCFMT, is a tetrazole-based compound that has been widely used in scientific research. This compound is of particular interest due to its unique chemical structure and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Additionally, 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole can inhibit the growth of cancer cells and reduce inflammation. Additionally, animal studies have shown that 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole can improve cognitive function and reduce neuronal damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole in lab experiments is its versatility. It can be used in a range of assays and is compatible with a variety of cell types. Additionally, 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is relatively stable and has a long shelf life, making it easy to store and use in experiments. However, one limitation of using 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans.
Orientations Futures
There are a number of future directions for research on 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole, as well as its safety and efficacy in human clinical trials. Additionally, more research is needed to understand the mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole and its potential applications in other areas, such as neurodegenerative diseases and inflammation. Finally, new synthesis methods for 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole may be developed to improve yields and purity of the final product.
Applications De Recherche Scientifique
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new cancer treatments. Additionally, 5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN4O/c15-9-1-6-13(12(16)7-9)22-8-14-18-19-20-21(14)11-4-2-10(17)3-5-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBIACMWKZRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-dichlorophenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4755734.png)

![4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4755768.png)
![5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4755781.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4755786.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4755787.png)




![1-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4755807.png)
![3-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4755810.png)
![N,N-diethyl-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4755816.png)
![8,9-dimethyl-2-phenyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4755824.png)